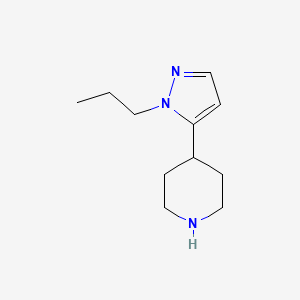

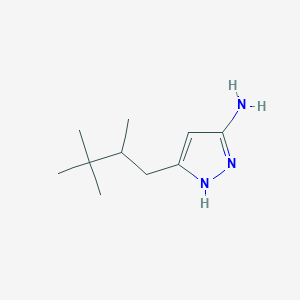

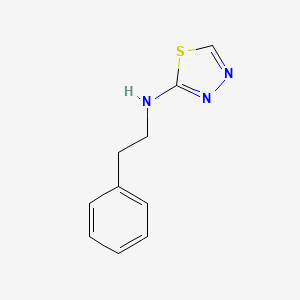

![molecular formula C14H15NO4 B1528800 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid CAS No. 1404828-80-3](/img/structure/B1528800.png)

2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid

Overview

Description

Scientific Research Applications

Catalysis and Asymmetric Hydrogenation

A study by Imamoto et al. (2012) delves into the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, including dehydroamino acid derivatives. This research illustrates the practical utility of these catalysts in the efficient preparation of chiral pharmaceutical ingredients, demonstrating an important application of similar chemical structures in catalytic processes and the synthesis of chiral molecules (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Chromophore Synthesis

Research by Rosenau et al. (2017) identifies hexeneuronic acids (HexA) as precursors to discoloration in cellulosic pulps, leading to the identification of HexA-derived chromophores. This study sheds light on the synthesis and application of complex organic molecules in understanding and mitigating discoloration processes in the pulp and paper industry (Rosenau, Potthast, Zwirchmayr, Hettegger, Plasser, Hosoya, Bacher, Krainz, & Dietz, 2017).

Material Science

You et al. (2017) focus on the synthesis of hexahydro-s-triazine derivatives as acid-degradable epoxy resins. This research demonstrates the potential of such compounds in creating high-performance, recyclable materials, highlighting an innovative approach to sustainable material design (You, Ma, Dai, Jia, Liu, & Zhu, 2017).

Organic Synthesis and Functionalization

Bartos et al. (2019) explore the functionalization of planar Blatter radicals through Pschorr-Type Cyclization, providing insights into the synthesis of novel organic compounds with potential applications in organic electronics and as intermediates in chemical synthesis (Bartos, Anand, Pietrzak, & Kaszyński, 2019).

Corrosion Inhibition

Gupta et al. (2016) investigate Schiff's bases derived from l-lysine and aromatic aldehydes as green corrosion inhibitors. This study highlights the application of organic compounds in protecting metals against corrosion, emphasizing the role of organic chemistry in developing environmentally friendly corrosion inhibitors (Gupta, Verma, Quraishi, & Mukherjee, 2016).

properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPVNBACLFLOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

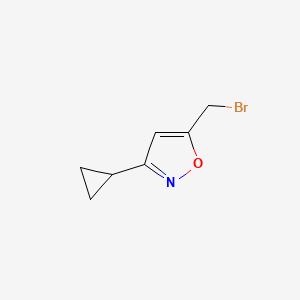

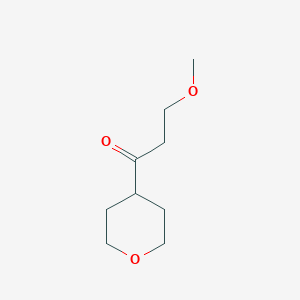

![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)

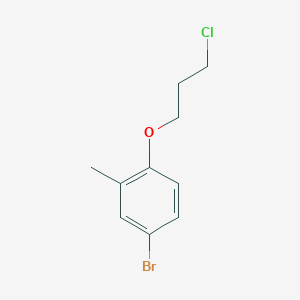

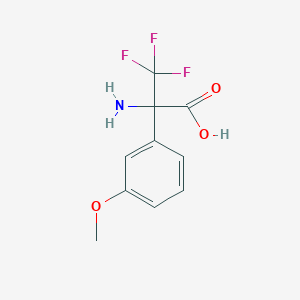

![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)

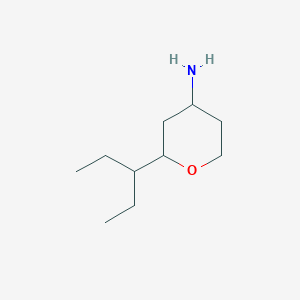

![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)

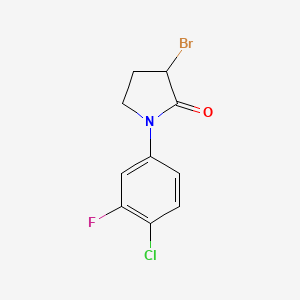

![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)